molecular formula C15H18N4O3 B2797637 N-butyl-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 932319-41-0

N-butyl-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

Cat. No.: B2797637
CAS No.: 932319-41-0
M. Wt: 302.334
InChI Key: IAGALJKJOQAYGV-UHFFFAOYSA-N
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Description

N-butyl-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a phthalazinone moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide typically involves the condensation of a phthalazinone derivative with an appropriate diamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phthalazinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-butyl-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-butyl-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. For instance, its potential anticancer activity may involve the inhibition of DNA repair enzymes, thereby inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Olaparib: A well-known PARP inhibitor used in cancer therapy.

    Phthalazinone derivatives: A class of compounds with diverse biological activities.

Uniqueness

N-butyl-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide stands out due to its unique structure, which combines a phthalazinone moiety with a diamide linkage. This structural feature may contribute to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-butyl-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-2-3-8-16-14(21)15(22)17-9-12-10-6-4-5-7-11(10)13(20)19-18-12/h4-7H,2-3,8-9H2,1H3,(H,16,21)(H,17,22)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGALJKJOQAYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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